(3-fluorophenyl)(3-furylmethyl)amine
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Overview
Description
(3-fluorophenyl)(3-furylmethyl)amine is a chemical compound that has been gaining attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that is synthesized through various methods and has been studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)(3-furylmethyl)amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that (3-fluorophenyl)(3-furylmethyl)amine has both biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, it has been found to have a positive effect on the immune system by stimulating the production of white blood cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-fluorophenyl)(3-furylmethyl)amine in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for drug development. However, one of the limitations is its potential toxicity, which requires careful handling and testing in lab experiments.
Future Directions
There are several future directions for the research and development of (3-fluorophenyl)(3-furylmethyl)amine. One of the directions is the exploration of its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another direction is the investigation of its mechanism of action and the identification of its molecular targets in the body. Additionally, the development of new synthesis methods and the optimization of existing methods can also be explored to improve the yield and purity of the compound.
Conclusion:
In conclusion, (3-fluorophenyl)(3-furylmethyl)amine is a promising compound that has potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of (3-fluorophenyl)(3-furylmethyl)amine can be achieved through various methods, including the Mannich reaction and the reductive amination of 3-fluoroacetophenone. One of the most commonly used methods involves the reaction of 3-fluoroacetophenone with formaldehyde and ammonia in the presence of a catalyst to form the intermediate product, which is then reduced with sodium borohydride to obtain the final product.
Scientific Research Applications
(3-fluorophenyl)(3-furylmethyl)amine has been studied for its potential applications in medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.
properties
IUPAC Name |
3-fluoro-N-(furan-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,13H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQNOZWJDMSJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5457293 |
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